

Application Notes and Protocols for Electrophysiology Patch Clamp Studies with Pumosetrag

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Compound of Interest

Compound Name: *Pumosetrag*

Cat. No.: *B10776145*

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Introduction

Pumosetrag is a novel and selective partial agonist for the serotonin 5-HT₃ receptor.[1][2] The 5-HT₃ receptor is a ligand-gated ion channel, and its activation leads to a rapid, transient influx of cations, resulting in neuronal depolarization.[3][4] This receptor is a well-established target for the treatment of nausea and vomiting, and it is also implicated in various gastrointestinal and central nervous system disorders.[5] Understanding the electrophysiological effects of **Pumosetrag** on 5-HT₃ receptors is crucial for elucidating its mechanism of action and therapeutic potential.

These application notes provide a comprehensive overview and detailed protocols for investigating the effects of **Pumosetrag** on 5-HT₃ receptors using patch clamp electrophysiology. The whole-cell patch clamp technique is a powerful tool for studying ion channel function with high temporal and spatial resolution, allowing for the precise measurement of ionic currents through the 5-HT₃ receptor in response to agonist application.

Quantitative Data Summary

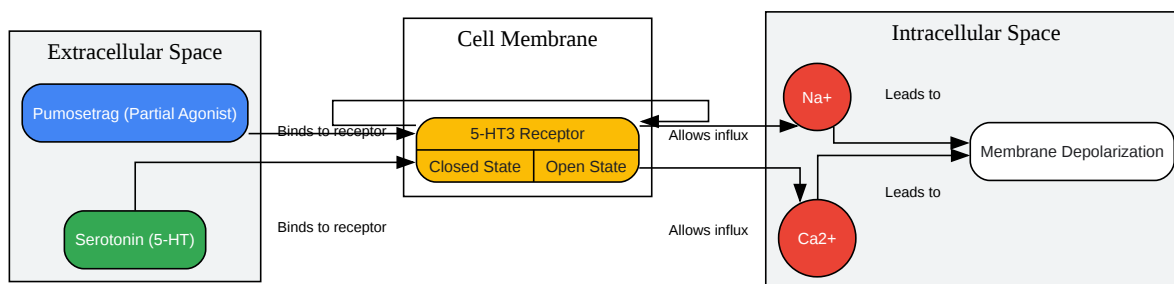
While specific quantitative electrophysiological data from patch clamp studies with **Pumosetrag** is not extensively available in the public domain, the following table summarizes

the clinically relevant effects observed in studies, which are downstream consequences of its interaction with the 5-HT₃ receptor. This data can be correlated with electrophysiological findings to build a comprehensive pharmacological profile.

Parameter	Pumosetrag Dose	Observation	Species/Model	Reference
Acid Reflux Episodes	0.2 mg	Reduced number of acid reflux episodes.	Human (GERD patients)	
0.5 mg	Significantly reduced number of acid reflux episodes.	Human (GERD patients)		
0.8 mg	Significantly reduced number of acid reflux episodes.	Human (GERD patients)		
Percentage of Time pH < 4	0.5 mg	Reduced from 16% (placebo) to 10%.	Human (GERD patients)	
0.8 mg	Reduced from 16% (placebo) to 10%.	Human (GERD patients)		

Signaling Pathway

The 5-HT₃ receptor is an ionotropic receptor, meaning its activation directly opens an ion channel. The signaling pathway is therefore rapid and does not typically involve second messengers.



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Caption: Pumosetrag binding to the 5-HT3 receptor.

Experimental Protocols

Objective:

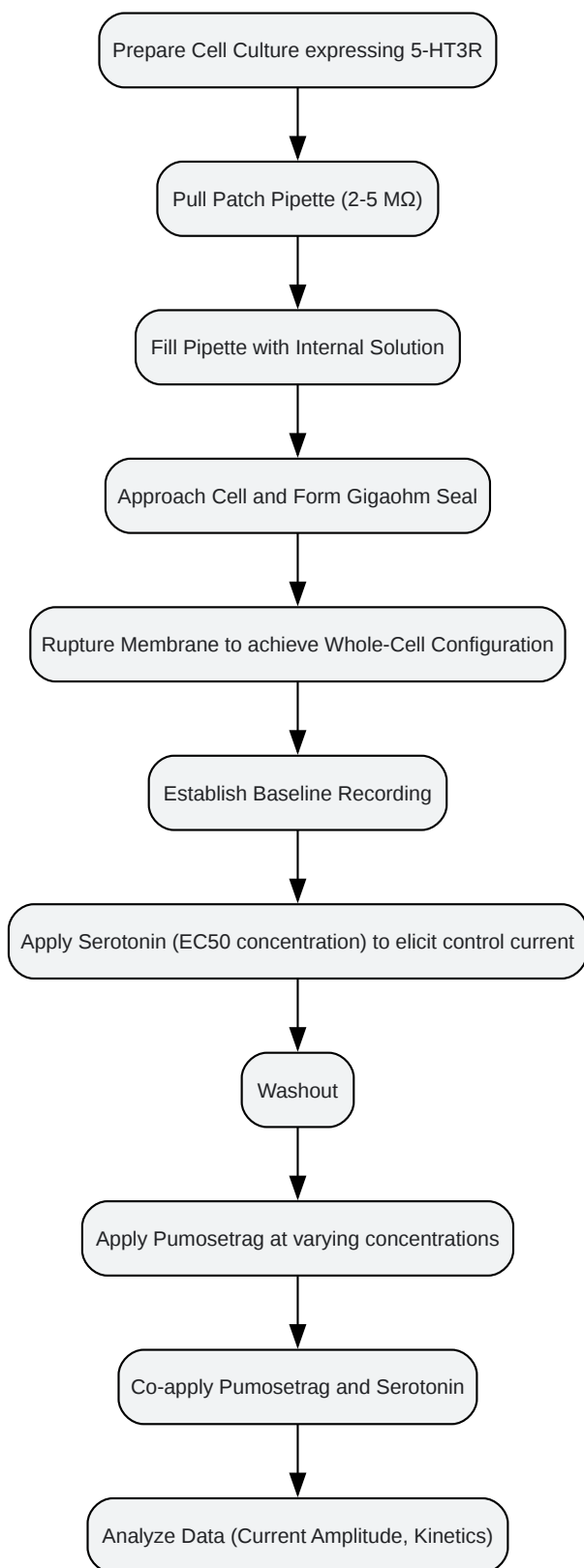
To characterize the electrophysiological effects of **Pumosetrag** on 5-HT3 receptors expressed in a heterologous system (e.g., HEK293 cells) or in primary neurons using the whole-cell patch clamp technique.

Materials:

- Cell Line: HEK293 cells stably or transiently expressing the human 5-HT3A receptor subunit.
- **Pumosetrag** Stock Solution: 10 mM in DMSO, stored at -20°C.
- Serotonin (5-HT) Stock Solution: 10 mM in water, stored at -20°C.
- External Solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.
- Internal Solution (in mM): 140 CsCl, 2 MgCl₂, 10 HEPES, 11 EGTA. pH adjusted to 7.2 with CsOH.

- Patch Clamp Rig: Microscope, micromanipulator, amplifier, digitizer, and data acquisition software.
- Borosilicate Glass Capillaries: For pulling patch pipettes.

Experimental Workflow Diagram



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